Cas no 90315-81-4 (Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI))

Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI) structure
90315-81-4 structure
Nome del prodotto:Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI)
Numero CAS:90315-81-4
MF:C22H27NO4
MW:369.45408654213
CID:6639914

Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI)
    • Inchi: 1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1
    • Chiave InChI: KKMCJYRMPUGEEC-FXAWDEMLSA-N
    • Sorrisi: C1(CC[C@@H](N[C@@H](C)C(=O)OCC2=CC=CC=C2)C(OCC)=O)=CC=CC=C1

Proprietà sperimentali

  • Densità: 1.114±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 487.3±45.0 °C(Predicted)
  • pka: 4.54±0.39(Predicted)
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